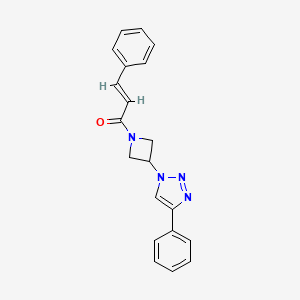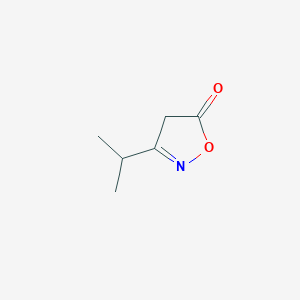
N-(5-((Phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Wissenschaftliche Forschungsanwendungen
N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide has several scientific research applications:
Wirkmechanismus
Target of Action
Benzofuran compounds, which this molecule is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Therefore, it’s plausible that this compound may interact with a variety of biological targets related to these activities.
Mode of Action
Benzofuran derivatives have been shown to interact with various biological targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact biological target of this compound.
Biochemical Pathways
Given the broad range of biological activities associated with benzofuran derivatives, it’s likely that this compound could affect multiple biochemical pathways .
Result of Action
Given the biological activities associated with benzofuran derivatives, it’s likely that this compound could have a variety of effects at the molecular and cellular level .
Vorbereitungsmethoden
The synthesis of N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the benzofuran core, which can be synthesized through a free radical cyclization cascade . The oxadiazole ring is then introduced via a cyclization reaction involving appropriate precursors. The phenylsulfonyl group is added through a sulfonylation reaction, often using phenylsulfonyl chloride as the sulfonylating agent . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Analyse Chemischer Reaktionen
N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide can be compared with other benzofuran derivatives, such as:
2-hydroxy-5-nitrobenzofuran: Known for its antibacterial activity.
1-((2-(2-(benzyloxy)phenyl)-5-methoxybenzofuran-4-yl)methyl)-n,n-dimethylpiperidin-4-amine: Exhibits cytotoxic activity against cancer cell lines.
Benzofuran-2-carboxamide derivatives: Show anti-proliferative activity against various cancer cell lines. The uniqueness of N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
N-[5-(benzenesulfonylmethyl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O5S/c22-17(15-10-12-6-4-5-9-14(12)25-15)19-18-21-20-16(26-18)11-27(23,24)13-7-2-1-3-8-13/h1-10H,11H2,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBVIKMWODFZTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=NN=C(O2)NC(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N'-[4-(4-bromo-1-ethyl-1H-pyrazol-3-yl)phenyl]-N,N-dimethylurea](/img/structure/B2444316.png)
methanol](/img/structure/B2444320.png)
![N-(4-acetylphenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2444321.png)




![4-[(2,4-Dichlorophenyl)methyl]thiomorpholine-3,5-dione](/img/structure/B2444329.png)
![1-[tert-butyl(dimethyl)silyl]oxycyclobutane-1-carbaldehyde](/img/structure/B2444331.png)
![1-(4-Chlorobenzenesulfonyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-YL}piperidine](/img/structure/B2444332.png)




